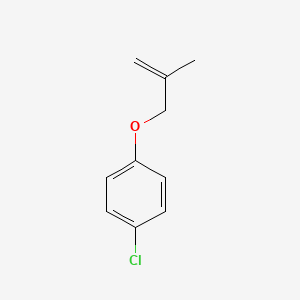

3-(4-Chlorophenoxy)2-methyl-1-propene

Description

3-(4-Chlorophenoxy)-2-methyl-1-propene is an organochlorine compound characterized by a propenyl backbone substituted with a methyl group at position 2 and a 4-chlorophenoxy group at position 3. Its molecular formula is C₁₀H₁₁ClO, with a molecular weight of 182.65 g/mol. Structurally, it features a chloro-substituted phenoxy moiety attached to a methylated allyl chain (CH₂=C(CH₃)-O-C₆H₄-Cl), which imparts distinct electronic and steric properties.

Its methyl group may enhance steric hindrance, influencing reactivity and interaction with biological targets.

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

1-chloro-4-(2-methylprop-2-enoxy)benzene |

InChI |

InChI=1S/C10H11ClO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3 |

InChI Key |

JNUJBVYAMFYTME-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)COC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Chlorophenoxy)-2-methyl-1-propene with structurally related compounds, emphasizing differences in substituents, molecular properties, and applications:

Key Comparative Insights:

In contrast, the 4-methoxy group in the analog from is electron-donating, which may reduce oxidative stability but improve solubility .

Molecular Weight and Complexity :

- Compound 23 () has a significantly higher molecular weight (441.30 g/mol) due to its benzimidazole core and additional substituents. This complexity likely confers specificity in pharmacological interactions, whereas the simpler propenyl derivatives may serve as intermediates or broad-spectrum agents .

Applications: Chlorophenoxy derivatives are commonly linked to herbicidal activity (e.g., mimicking auxin-like growth regulators). The methoxy analog in , however, may prioritize pharmaceutical uses due to its enhanced solubility and reduced toxicity .

Agrochemical Potential:

Chlorophenoxy compounds are historically significant in herbicide development (e.g., 2,4-D). The target compound’s structure aligns with motifs known to disrupt plant hormone pathways, suggesting utility as a herbicide precursor. Its methyl group could mitigate volatility, enhancing field persistence.

Pharmaceutical Relevance:

This suggests that chlorophenoxy groups, when integrated into complex scaffolds, can enhance binding affinity to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.